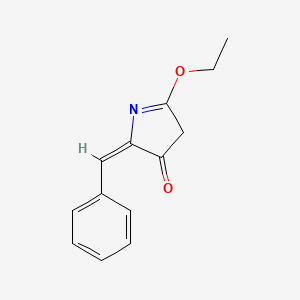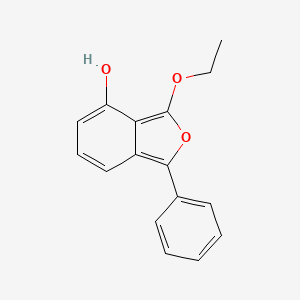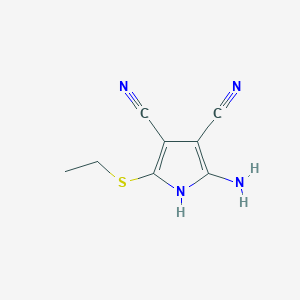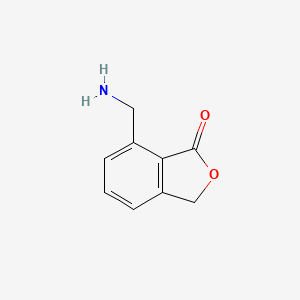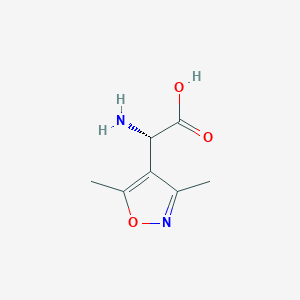![molecular formula C19H17NO5 B12875566 5-(3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline CAS No. 6289-71-0](/img/structure/B12875566.png)
5-(3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline is a complex organic compound characterized by the presence of a trimethoxyphenyl group and a dioxoloisoquinoline structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline typically involves multi-step organic reactions. One common method starts with the preparation of the trimethoxyphenyl precursor, followed by cyclization and functional group modifications to form the dioxoloisoquinoline core . Key steps include:
Formation of the Trimethoxyphenyl Precursor: This involves the methylation of a phenolic compound to introduce the three methoxy groups.
Cyclization: The precursor undergoes cyclization reactions under acidic or basic conditions to form the isoquinoline ring.
Functional Group Modifications: Additional steps may include oxidation or reduction reactions to achieve the desired functional groups on the isoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
5-(3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the aromatic ring or the isoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while reduction can produce amines or alcohols .
科学研究应用
作用机制
The mechanism of action of 5-(3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
5-(3,4,5-Trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its trimethoxyphenyl group and dioxoloisoquinoline core provide a versatile scaffold for the development of new drugs and materials .
属性
CAS 编号 |
6289-71-0 |
|---|---|
分子式 |
C19H17NO5 |
分子量 |
339.3 g/mol |
IUPAC 名称 |
5-(3,4,5-trimethoxyphenyl)-[1,3]dioxolo[4,5-g]isoquinoline |
InChI |
InChI=1S/C19H17NO5/c1-21-16-7-12(8-17(22-2)19(16)23-3)18-13-9-15-14(24-10-25-15)6-11(13)4-5-20-18/h4-9H,10H2,1-3H3 |
InChI 键 |
BRORELUZNXUCNK-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC=CC3=CC4=C(C=C32)OCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


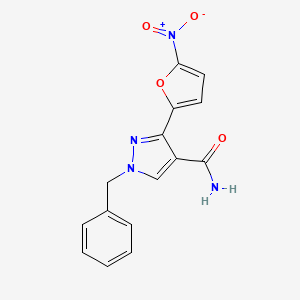
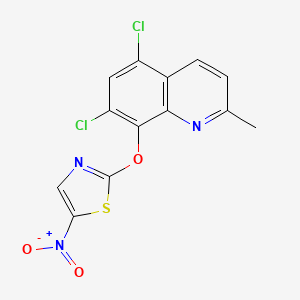
![1-(4-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12875501.png)
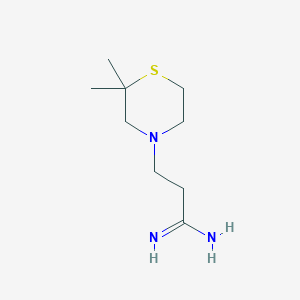
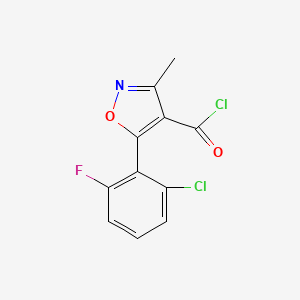
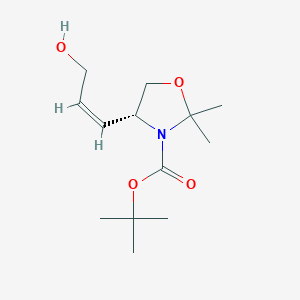
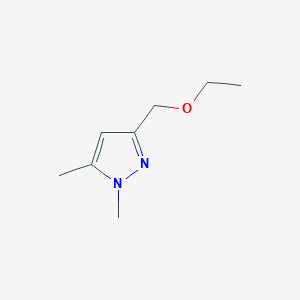
![1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12875539.png)

